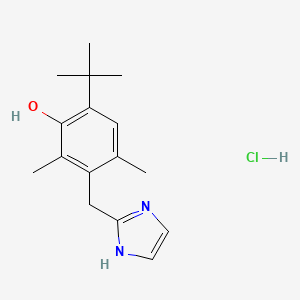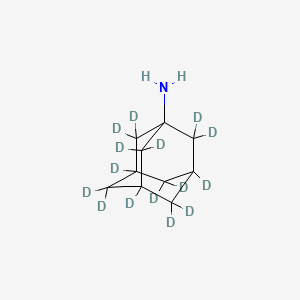
Chlorpyrifos Oxon-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpyrifos-oxon-d10 is the deuterium labeled Chlorpyrifos-oxon. It is an active metabolite of Chlorpyrifos and is a potent phosphorylating agent that potently inhibits AChE . It can induce cross-linking between subunits of tubulin and disrupt microtubule function .
Synthesis Analysis
The synthesis of Chlorpyrifos Oxon-d10 involves the use of deuterium, a stable isotope of hydrogen . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Chlorpyrifos Oxon-d10 is C9HCl3D10NO3PS . It has a formula weight of 360.6 . The InChI code is InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 .Chemical Reactions Analysis
Chlorpyrifos Oxon-d10, as an active metabolite of Chlorpyrifos, undergoes various reactions in the environment. It has been reported to undergo enhanced microbe-mediated decay .Physical And Chemical Properties Analysis
Chlorpyrifos Oxon-d10 is a solid compound . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Pesticide Application
Chlorpyrifos Oxon-d10 is a derivative of Chlorpyrifos, an organophosphate pesticide . It is extensively applied as an insecticide, acaricide, and termiticide against pests in various applications .
Environmental Impact
The widespread usage of Chlorpyrifos has led to environmental pollution, affecting several ecosystems, including soil, sediment, water, air, and biogeochemical cycles .
Public Health Concern
Residual levels of Chlorpyrifos have been discovered in soil, water, vegetables, foodstuffs, and human fluids . Exposure to Chlorpyrifos inhibits the choline esterase enzyme, impairing the body’s ability to use choline . This can lead to neurological, immunological, and psychological consequences in people and the natural environment .
Microtubule Disruption
Chlorpyrifos Oxon-d10, as an active metabolite of Chlorpyrifos, can induce cross-linking between subunits of tubulin and disrupt microtubule function .
Remediation Approaches
Several research studies have been conducted worldwide to identify and develop remediation approaches for Chlorpyrifos and its derivatives from the environment . The breakdown of Chlorpyrifos using bacteria has been shown to be the most proficient, cost-effective, and sustainable .
Soil Microbial Community Impact
Chlorpyrifos may influence changes in the population of fungi, bacteria, and actinomycete in soil and can inhibit nitrogen mineralization .
Mechanism of Action
Target of Action
Chlorpyrifos Oxon-d10 primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . Chlorpyrifos Oxon-d10 also interacts with tubulin , a protein that forms the microtubules of the cellular cytoskeleton .
Mode of Action
Chlorpyrifos Oxon-d10 inhibits the normal function of AChE, leading to an accumulation of acetylcholine in the nervous system . This accumulation disrupts the normal signaling processes, causing the nervous system to malfunction . Additionally, Chlorpyrifos Oxon-d10 can induce cross-linking between subunits of tubulin, disrupting the function of microtubules .
Biochemical Pathways
The inhibition of AChE and disruption of microtubule function by Chlorpyrifos Oxon-d10 affects several biochemical pathways. The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of cholinergic synapses, resulting in a range of neurological symptoms . The disruption of microtubule function can affect various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
It is known that chlorpyrifos, the parent compound of chlorpyrifos oxon-d10, is lipophilic and can be distributed throughout the body, including the brain . The lipophilicity of Chlorpyrifos Oxon-d10 may also influence its bioavailability and distribution.
Result of Action
The action of Chlorpyrifos Oxon-d10 results in molecular and cellular effects. The inhibition of AChE leads to an overstimulation of the nervous system, which can cause a range of symptoms, including muscle weakness, tremors, and in severe cases, respiratory paralysis . The disruption of microtubule function can lead to abnormalities in cell division and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorpyrifos Oxon-d10. For example, the persistence of Chlorpyrifos, the parent compound, in the environment can lead to prolonged exposure and potential health risks . Additionally, the degradation of Chlorpyrifos Oxon-d10 can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Chlorpyrifos Oxon-d10 involves the conversion of Chlorpyrifos to Chlorpyrifos Oxon-d10 through oxidation.", "Starting Materials": [ "Chlorpyrifos-d10", "Oxidizing agent (e.g. hydrogen peroxide, peracetic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. triethylamine, pyridine, etc.)" ], "Reaction": [ "Dissolve Chlorpyrifos-d10 in the solvent.", "Add the oxidizing agent to the solution.", "Add the catalyst to the solution.", "Stir the solution at a specific temperature and time to allow for the oxidation reaction to occur.", "Isolate Chlorpyrifos Oxon-d10 through extraction and purification steps." ] } | |
CAS RN |
1794779-85-3 |
Molecular Formula |
C9H11Cl3NO4P |
Molecular Weight |
344.575 |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
OTMOUPHCTWPNSL-MWUKXHIBSA-N |
SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl |
synonyms |
Phosphoric Acid (Diethyl-d10) 3,5,6-Trichloro-2-pyridinyl Ester; 6-Trichloro-2-pyridyl (Diethyl-d10) Phosphate; Chloropyrifos Oxon-d10; Chlorpyrifos(ethyl-d10) Oxon; Chlorpyriphoxon-d10; (Diethyl-d10) 3,5,6-Trichloro-2-pyridyl Phosphate; Dursban-d10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



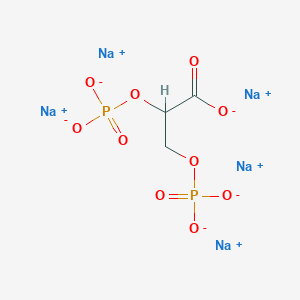
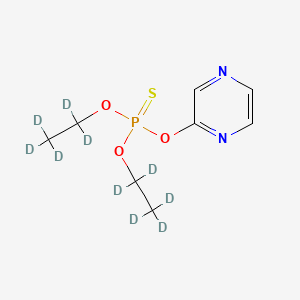
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

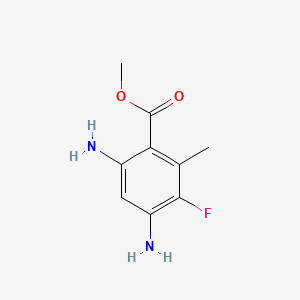
![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)
